Superior Oral Efficacy: MS-322 vs. Eperisone in Decerebrate Rigidity Models
At an equivalent oral dose of 200 mg/kg p.o., MS-322 demonstrated greater and longer-lasting suppression of intercollicular decerebration-induced rigidity in rats compared to eperisone-HCl [1]. This indicates superior oral bioavailability and/or sustained target engagement relative to its closest clinical comparator.
| Evidence Dimension | Oral efficacy against intercollicular decerebration rigidity |
|---|---|
| Target Compound Data | MS-322 (200 mg/kg p.o.): Greater magnitude of rigidity reduction and longer duration of action |
| Comparator Or Baseline | Eperisone-HCl (200 mg/kg p.o.): Inferior magnitude and shorter duration of rigidity reduction |
| Quantified Difference | Greater and longer lasting (qualitative comparator statement in primary source) |
| Conditions | Intercollicular decerebration-induced rigidity model in rats; single oral administration |
Why This Matters
For oral formulation development, superior oral efficacy at an equivalent dose translates to a potentially lower clinical dose requirement and improved therapeutic window compared to eperisone.
- [1] Otsu T, Kawabata H, Horikomi K, Tanada H, Sakai K, Matsubara A, Mizuchi A. Pharmacological properties of the new centrally acting muscle relaxant (R)-(+)-3-phenyl-5-[2-(1-pyrrolidinylmethyl)butyryl]isoxazole hydrochloride. Arzneimittel-Forschung/Drug Research. 1997;47(6):706-709. PMID: 9239447. View Source
